molecular formula C6H14N2O B3282732 3-Amino-N,2,2-trimethyl-propanamide HCl CAS No. 756454-05-4

3-Amino-N,2,2-trimethyl-propanamide HCl

Cat. No.: B3282732
CAS No.: 756454-05-4
M. Wt: 130.19 g/mol
InChI Key: XMOGWWOHQKRHFS-UHFFFAOYSA-N
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Description

3-Amino-N,2,2-trimethyl-propanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is known for its unique structure, which includes an amino group and a trimethyl-substituted propanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with appropriate reagents to form the desired amide. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process may involve steps such as esterification, amidation, and subsequent purification to obtain the final product .

Industrial Production Methods

Industrial production of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,2,2-trimethyl-propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides .

Scientific Research Applications

3-Amino-N,2,2-trimethyl-propanamide hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N,2-trimethyl-propanamide hydrochloride
  • 3-Amino-N,N,N-trimethylpropan-1-aminium chloride
  • N,N,2-trimethylpropanamide

Uniqueness

3-Amino-N,2,2-trimethyl-propanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

756454-05-4

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-N,2,2-trimethylpropanamide

InChI

InChI=1S/C6H14N2O/c1-6(2,4-7)5(9)8-3/h4,7H2,1-3H3,(H,8,9)

InChI Key

XMOGWWOHQKRHFS-UHFFFAOYSA-N

SMILES

CC(C)(CN)C(=O)NC.Cl

Canonical SMILES

CC(C)(CN)C(=O)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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